

INTERCEPT Blood System: Application Notes and Protocols for Pathogen Reduction

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For Researchers, Scientists, and Drug Development Professionals

Introduction

The INTERCEPT Blood System is a robust technology designed for the ex vivo preparation of pathogen-reduced plasma and platelet components for transfusion.[1][2][3][4] This system significantly reduces the risk of transfusion-transmitted infections (TTI) by inactivating a broad spectrum of viruses, bacteria, protozoa, and leukocytes.[3][4][5][6] The technology serves as an alternative to gamma irradiation for preventing transfusion-associated graft-versus-host disease (TA-GVHD).[1] The core of the INTERCEPT system is the synergistic action of a photoactive psoralen compound, **amotosalen** HCI, and ultraviolet A (UVA) light to render pathogens incapable of replication.[7][8][9]

Principle of Operation: The Amotosalen-UVA Mechanism

The pathogen inactivation process of the INTERCEPT Blood System is based on a well-understood photochemical reaction. The synthetic psoralen derivative, **amotosalen** (S-59), is introduced into the plasma or platelet component.[7][9][10] **Amotosalen**, being a planar, aromatic molecule, readily penetrates cellular and nuclear membranes of pathogens and leukocytes, where it intercalates into the helical regions of DNA and RNA.[7][9][10]



Upon subsequent illumination with a controlled dose of UVA light (320-400 nm), the intercalated **amotosalen** forms covalent cross-links with pyrimidine bases (thymine, cytosine, and uracil) in the nucleic acid strands.[2][7][9] This irreversible cross-linking permanently blocks the replication and transcription of the genetic material, effectively neutralizing the pathogen or leukocyte.[7][8] Following the illumination step, residual **amotosalen** and its free photoproducts are removed using a compound adsorption device (CAD).[1][7][10]

Key System Components

The INTERCEPT Blood System comprises single-use, sterile processing sets for either plasma or platelets and a dedicated UVA illumination device.[1][2][4]

Component	Description
Amotosalen Solution Container	Contains a precise concentration of amotosalen HCl in a saline solution.[1][2][4]
Illumination Container	A UVA-transparent bag designed for the photochemical reaction.[1][2][4]
Compound Adsorption Device (CAD)	A specialized filter to remove residual amotosalen and photoproducts post-illumination.[1][2][10]
Storage Containers	Bags for the final pathogen-reduced blood component.[1][2]
INTERCEPT Illuminator (INT100/INT200)	A microprocessor-controlled device that delivers a precise and uniform dose of UVA light.[1][2][4]

Experimental ProtocolsINTERCEPT Protocol for Platelets

This protocol outlines the procedure for the pathogen inactivation of apheresis or pooled whole blood-derived platelet concentrates.

Materials:



- INTERCEPT Blood System for Platelets Processing Set
- INTERCEPT Illuminator
- Sterile connection device
- Platelet agitator

Procedure:

- Preparation of Platelet Component: Ensure the platelet concentrate meets the required specifications for volume and platelet concentration as per the manufacturer's instructions.
 [11]
- Sterile Connection: Aseptically connect the platelet component to the INTERCEPT Processing Set using a sterile connection device.
- Amotosalen Addition: Allow the platelets to flow through the amotosalen container, ensuring thorough mixing.[6]
- Transfer to Illumination Container: The **amotosalen**-platelet mixture is then transferred into the illumination container.[6]
- UVA Illumination: Place the illumination container into the INTERCEPT Illuminator. The device will deliver a controlled UVA dose of approximately 3 J/cm² over 3-4 minutes while continuously agitating the container.[4]
- Compound Adsorption: Following illumination, transfer the treated platelets into the container with the Compound Adsorption Device (CAD).[6]
- Incubation and Storage: Agitate the platelet component with the CAD for a specified period (typically 6-16 hours) to remove residual **amotosalen**.[10] The final pathogen-reduced platelet product can then be stored at 20-24°C with continuous agitation for up to 7 days.[3]

INTERCEPT Protocol for Plasma

This protocol details the pathogen inactivation of apheresis or whole blood-derived plasma.



Materials:

- INTERCEPT Blood System for Plasma Processing Set
- INTERCEPT Illuminator
- Sterile connection device
- Plasma freezer (-18°C or colder)

Procedure:

- Preparation of Plasma Component: The plasma volume must be within the specified range (e.g., 585-650 mL).[1] Pooling of plasma units may be necessary to meet this requirement.[1]
- Sterile Connection: Aseptically connect the plasma unit(s) to the INTERCEPT Processing Set.
- Amotosalen Addition: The plasma flows through the amotosalen container and into the illumination container.[1]
- UVA Illumination: Place the illumination container in the INTERCEPT Illuminator. The system delivers a controlled UVA dose of approximately 3 J/cm² over 6-8 minutes with horizontal agitation.[2]
- Compound Adsorption and Storage: After illumination, the plasma is passed through the
 CAD by gravity and distributed into the final storage containers.[1][2] The treated plasma
 must be frozen at -18°C or colder within a specified timeframe (e.g., within 24 hours of blood
 draw for pooled whole blood-derived plasma or within 8 hours for apheresis plasma).[1][12]

Data Presentation Pathogen Inactivation Efficacy

The INTERCEPT Blood System has demonstrated robust inactivation of a wide range of pathogens. The efficacy is typically measured as the log reduction of the pathogen titer.



Pathogen Type	Examples	Log Reduction
Viruses (enveloped)	HIV-1, HIV-2, HTLV-I, HTLV-II, HBV, HCV, West Nile Virus, Chikungunya Virus, Dengue Virus, Influenza A Virus	> 4 log
Viruses (non-enveloped)	Bluetongue virus (model for non-enveloped viruses)	> 4 log
Bacteria (Gram-positive)	Staphylococcus aureus, Streptococcus pyogenes, Bacillus cereus (vegetative)	> 4 log
Bacteria (Gram-negative)	Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa	> 4 log
Spirochetes	Treponema pallidum (Syphilis), Borrelia burgdorferi (Lyme disease)	> 4 log
Protozoa	Plasmodium falciparum (Malaria), Babesia microti, Trypanosoma cruzi	> 4 log
Leukocytes	Human T-Cells	> 4 log

Note: Certain non-enveloped viruses (e.g., HAV, HEV, B19) and bacterial spores have shown resistance to the INTERCEPT process.[5][6][13]

Coagulation Factor Retention in Plasma

A critical aspect of the INTERCEPT process for plasma is the retention of coagulation factor activity.

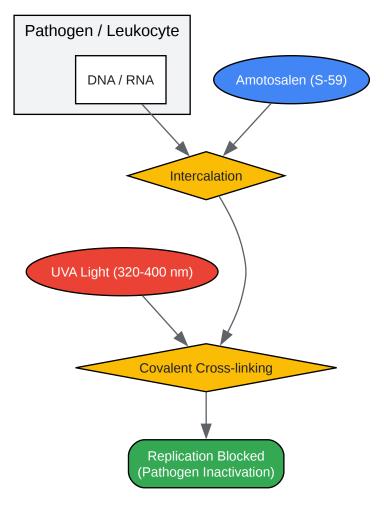


Coagulation Factor	Post-Treatment Retention	
Fibrinogen	Slight decline, remains within therapeutic range	
Factor V	Good retention	
Factor VII	Good retention	
Factor VIII	Largest decline, but remains within therapeutic range[7]	
Factor IX	Good retention	
Factor X	Good retention	
Factor XI	Good retention	
аРТТ	Within acceptable limits	
PT	Within acceptable limits	

Visualizations



INTERCEPT Blood System: Mechanism of Action



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Caption: Mechanism of pathogen inactivation by amotosalen and UVA light.



Start: Platelet or Plasma Component Sterile Connection to **INTERCEPT Processing Set** Addition of Amotosalen Solution **UVA Illumination** (INTERCEPT Illuminator) **Compound Adsorption** (CAD) Storage of Pathogen-Reduced Component

INTERCEPT Experimental Workflow for Platelets/Plasma

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End: Transfusion-Ready Product

Caption: General experimental workflow for the INTERCEPT Blood System.



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